4-BroMobenzyl isothiocyanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

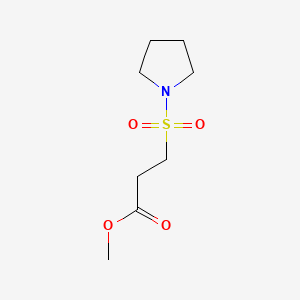

4-Bromophenyl isothiocyanate is a chemical compound with the linear formula BrC6H4NCS . It has a molecular weight of 214.08 . This compound is used in the synthesis of 1-(4-bromophenyl)-3-ethyl-(1,2-dideoxy-D-glycero-α-D-galacto-heptofurano)[2,1-d]imidazolidine-2-thione .

Synthesis Analysis

A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . 4-Bromophenyl isothiocyanate was used in the synthesis of 1-(4-bromophenyl)-3-ethyl-(1,2-dideoxy-D-glycero-α-D-galacto-heptofurano)[2,1-d]imidazolidine-2-thione .

Molecular Structure Analysis

The molecular structure of 4-Bromophenyl isothiocyanate can be represented by the formula C7H4BrNS . The 3D structure of this compound can be viewed using Java or Javascript .

Chemical Reactions Analysis

Isothiocyanates, including 4-Bromophenyl isothiocyanate, exhibit various biological characteristics. They have unique chemical reactivity and are known for their antimicrobial, anti-inflammatory, and anticancer properties . The reactivity of the isothiocyanate moiety (–NCS) and the role of the side chain during reactions with reactive oxygen species and model radicals used in common antioxidant assays have been emphasized .

Physical And Chemical Properties Analysis

4-Bromophenyl isothiocyanate is a solid compound . It should be stored under inert gas in a dry, cool, and well-ventilated place . It is sensitive to moisture .

Mecanismo De Acción

The activation of Nrf2 stands as a pivotal mechanism of action for all isothiocyanates, playing a key role in both antioxidative and anti-inflammatory activities . Isothiocyanates, including 4-Bromophenyl isothiocyanate, exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting the growth of cancer cells .

Safety and Hazards

4-Bromophenyl isothiocyanate causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors. Use of personal protective equipment, including gloves and eye protection, is advised when handling this compound .

Direcciones Futuras

Recent advancements in the synthesis of isothiocyanates, including 4-Bromophenyl isothiocyanate, have been summarized in a review . The review highlights the growing interest in non-nitrogen-derived isothiocyanates and outlines the trends in the methodology . Isothiocyanates have attracted the attention of biologists and chemists due to their various biological characteristics and their significance in synthetic chemistry .

Propiedades

Número CAS |

10219-19-9 |

|---|---|

Nombre del producto |

4-BroMobenzyl isothiocyanate |

Fórmula molecular |

C6H6BrNO |

Peso molecular |

0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Anthra[2,1,9-def:6,5,10-d/'e/'f/']diisoquinoline-1,3,8,10(2H,9H)-tetrone](/img/structure/B1180757.png)